

Commercial Suppliers and Technical Guide for 6-Bromo-2,3-dimethylquinoxaline

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Compound of Interest

Compound Name: 6-Bromo-2,3-dimethylquinoxaline

Cat. No.: B100547

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Bromo-2,3-dimethylquinoxaline**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its commercial availability, physicochemical properties, synthesis, and its emerging role as a scaffold for kinase inhibitors.

Commercial Availability

6-Bromo-2,3-dimethylquinoxaline is available from several commercial chemical suppliers catering to the research and development market. These suppliers offer varying quantities and purity levels to suit diverse experimental needs.

Supplier	Purity	Catalog Number
Apollo Scientific	≥95%	54-OR110426
BLD Pharm	-	18470-23-0
ChemShuttle	-	-
CymitQuimica	≥95%	-
SynQuest Laboratories	-	3H32-9-7U
Matrix Scientific	-	088366
AK Scientific	-	6196AD
Chemenu	95%	CM221187
Crysdot	95+%	CD11178744

Physicochemical Properties

A summary of the known physicochemical properties of **6-Bromo-2,3-dimethylquinoxaline** is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Property	Value	Source
CAS Number	18470-23-0	--INVALID-LINK--[1]
Molecular Formula	C ₁₀ H ₉ BrN ₂	--INVALID-LINK--[2]
Molecular Weight	237.11 g/mol	--INVALID-LINK--[2]
Appearance	Brown Solid	--INVALID-LINK--[1]
Boiling Point	84-85 °C	--INVALID-LINK--[2]
Density (Predicted)	1.493 ± 0.06 g/cm ³	--INVALID-LINK--[2]
pKa (Predicted)	0.14 ± 0.48	--INVALID-LINK--[2]
Purity	≥95%	--INVALID-LINK--[1]

Synthesis and Purification

The synthesis of quinoxaline derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For **6-Bromo-2,3-dimethylquinoxaline**, the logical precursors would be 4-bromo-1,2-phenylenediamine and 2,3-butanedione (diacetyl).

General Experimental Protocol for Synthesis

The following is a generalized procedure that can be adapted for the synthesis of **6-Bromo-2,3-dimethylquinoxaline**.

Materials:

- 4-bromo-1,2-phenylenediamine
- 2,3-butanedione (diacetyl)
- Ethanol or acetic acid (solvent)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus

Procedure:

- Dissolve 4-bromo-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.
- Add an equimolar amount of 2,3-butanedione to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Purification

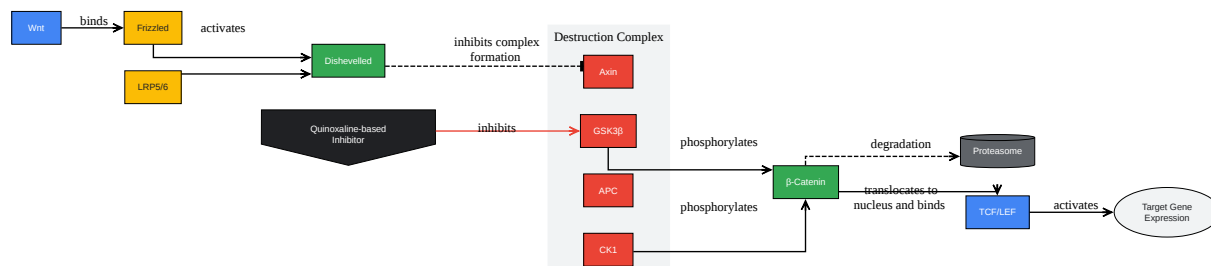
Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can also be employed for purification.

Applications in Drug Development: Kinase Inhibition

Quinoxaline derivatives have emerged as a promising scaffold in the development of kinase inhibitors for various therapeutic areas, including oncology and neurodegenerative diseases. The quinoxaline core can serve as a versatile template for designing molecules that target the ATP-binding site of kinases.

Glycogen Synthase Kinase 3 β (GSK3 β) Inhibition

GSK3 β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with diseases such as Alzheimer's disease, bipolar disorder, and diabetes.^{[3][4][5]} Quinoxaline-based compounds have been investigated as inhibitors of GSK3 β . The following diagram illustrates a simplified overview of the Wnt/ β -catenin signaling pathway, where GSK3 β plays a crucial role.

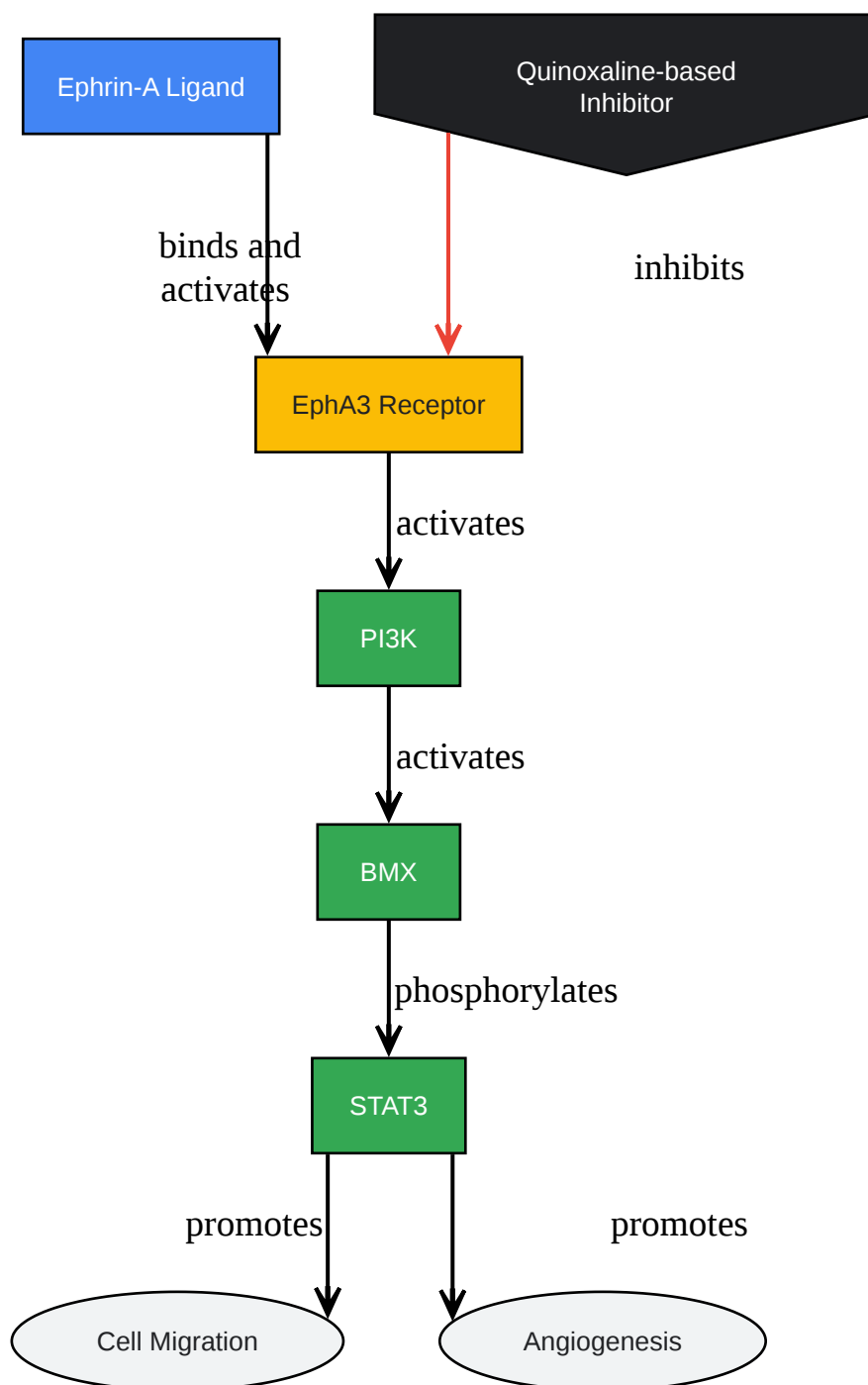


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Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK3β.

Ephrin Type-A Receptor 3 (EphA3) Signaling

EphA3 is a receptor tyrosine kinase that plays a role in developmental processes and has been implicated in cancer.[6][7][8] The signaling cascade initiated by EphA3 activation can influence cell adhesion, migration, and angiogenesis.

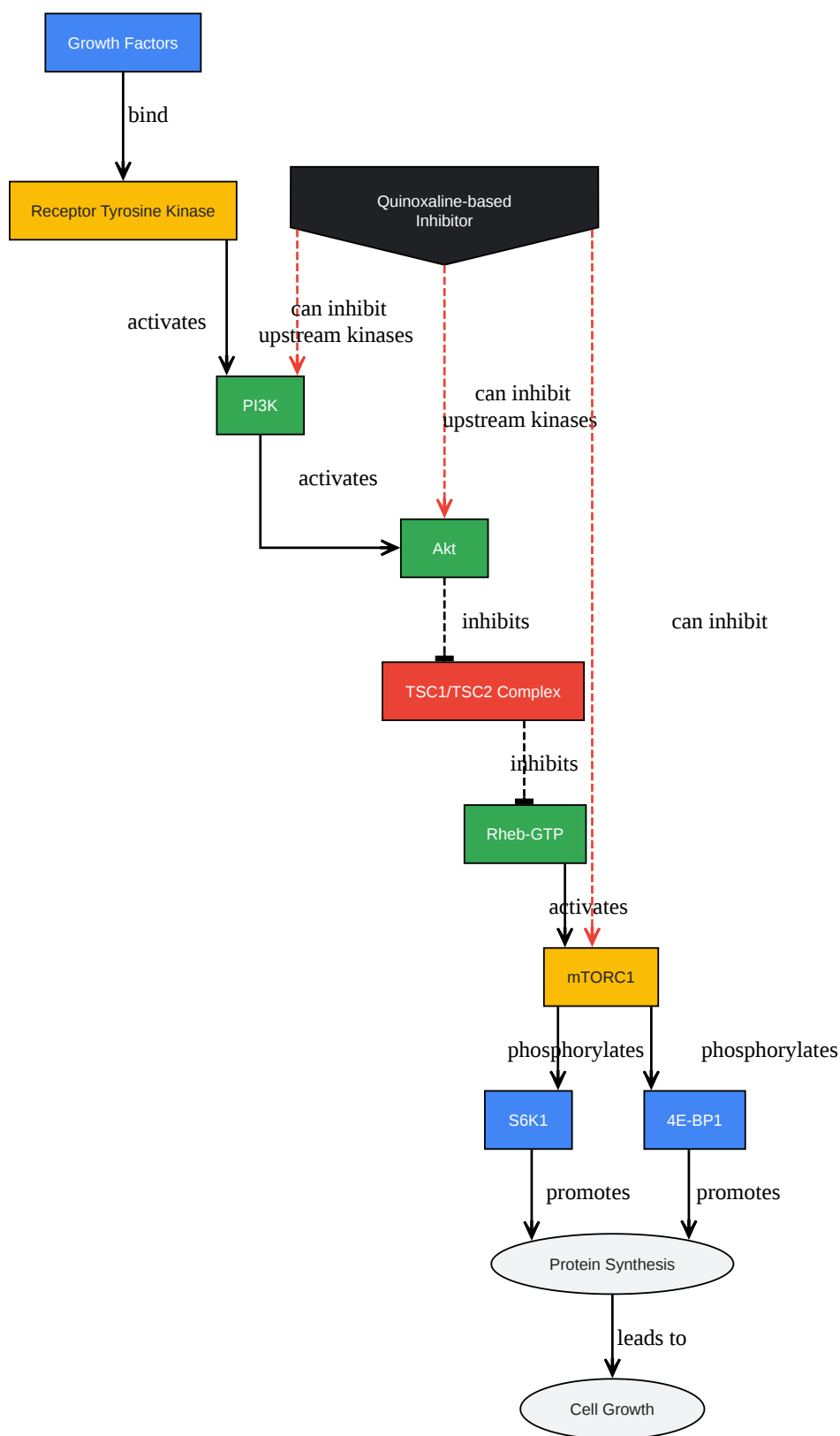


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Caption: Simplified EphA3 signaling pathway.

Mammalian Target of Rapamycin (mTOR) Signaling

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.^{[9][10][11][12][13]} It integrates signals from growth factors, nutrients, and cellular energy status. Dysregulation of the mTOR pathway is a hallmark of many cancers.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

6-Bromo-2,3-dimethylquinoxaline is a commercially available compound with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a starting point for researchers interested in utilizing this scaffold. Further experimental validation of its physicochemical properties and the development of optimized synthesis and purification protocols are recommended for its effective use in research and development. The exploration of its inhibitory activity against a broader range of kinases may unveil new therapeutic opportunities.

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